Product packaging for Chromium tetrafluoride(Cat. No.:CAS No. 10049-11-3)

Chromium tetrafluoride

Cat. No.: B156664
CAS No.: 10049-11-3
M. Wt: 127.99 g/mol
InChI Key: SYJRAUIOIRVQSW-UHFFFAOYSA-J
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Description

Chromium tetrafluoride, also known as this compound, is a useful research compound. Its molecular formula is CrF4 and its molecular weight is 127.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrF4 B156664 Chromium tetrafluoride CAS No. 10049-11-3

Properties

CAS No.

10049-11-3

Molecular Formula

CrF4

Molecular Weight

127.99 g/mol

IUPAC Name

chromium(4+);tetrafluoride

InChI

InChI=1S/Cr.4FH/h;4*1H/q+4;;;;/p-4

InChI Key

SYJRAUIOIRVQSW-UHFFFAOYSA-J

SMILES

[F-].[F-].[F-].[F-].[Cr+4]

Isomeric SMILES

F[Cr](F)(F)F

Canonical SMILES

F[Cr](F)(F)F

Synonyms

chromium tetrafluoride

Origin of Product

United States

Contemporary Significance of Chromium Iv Fluorides in Inorganic Chemistry

The +4 oxidation state is relatively uncommon for chromium, making chromium tetrafluoride a subject of considerable academic interest. cdnsciencepub.com The study of CrF₄ and its derivatives provides valuable insights into the less common oxidation states of transition metals. cdnsciencepub.comontosight.ai Its high reactivity, attributed to the strong electronegativity of fluorine, makes it a focal point for research in inorganic synthesis and the development of new materials. ontosight.ai

Research into chromium(IV) fluoride (B91410) complexes, such as those with the general formulas ACrF₅ and A₂CrF₆ (where A can be potassium, rubidium, or cesium), has expanded the understanding of the coordination chemistry of chromium in this oxidation state. cdnsciencepub.comcdnsciencepub.com These complexes are of interest for their magnetic properties and crystal structures. cdnsciencepub.comubc.ca The ability of CrF₄ to participate in redox reactions, for instance with xenon hexafluoride to form various complex salts, highlights its role in advancing the chemistry of noble gas compounds and high oxidation state metal fluorides. nih.govchemrxiv.org

Research Trajectories and Open Questions in Crf₄ Chemistry

Direct Fluorination of Chromium Precursors

The most common approach to synthesizing this compound involves the direct reaction of chromium-containing precursors with fluorine gas. This method leverages the high reactivity of elemental fluorine to achieve the desired +4 oxidation state for chromium.

Gaseous Fluorination of Chromium Metal and Halides

The direct fluorination of powdered chromium metal is a frequently utilized method for the synthesis of this compound. cdnsciencepub.com In this process, powdered chromium is subjected to a stream of fluorine gas at elevated temperatures, typically in the range of 300-350°C. cdnsciencepub.com This reaction can also be performed with chromium(III) chloride (CrCl₃) or chromium(III) fluoride (CrF₃) as the starting material. cdnsciencepub.comdokumen.pub When chromium metal or its halides are exposed to fluorine gas at temperatures between 350-500°C, a mixture of this compound (CrF₄) and chromium pentafluoride (CrF₅) is formed. wikipedia.org Upon cooling, the CrF₄ can be isolated as it separates from the mixture. wikipedia.org

A typical experimental setup involves a nickel or copper reaction tube to withstand the corrosive nature of fluorine gas at high temperatures. cdnsciencepub.com Prior to fluorination, it is common practice to treat the chromium metal with hydrogen gas at an elevated temperature to eliminate any surface oxide impurities that could interfere with the reaction. cdnsciencepub.com As the fluorination proceeds, a dark green solid mass of this compound condenses at the exit of the reactor, while unreacted chromium trifluoride may remain in the reaction vessel. cdnsciencepub.com

The reaction of chromium and fluorine gas can be summarized by the following equation:

Cr(s) + 2F₂(g) → CrF₄(s)

Optimization of Reaction Conditions for CrF₄ Yield

Achieving a high yield of pure this compound requires careful control over the reaction parameters. The temperature, fluorine flow rate, and pressure are critical factors that influence the product distribution and reaction efficiency. cdnsciencepub.comnumberanalytics.com

The optimal temperature for the direct fluorination of chromium is generally around 350°C. cdnsciencepub.com At higher temperatures, the reaction can become excessively exothermic, which may lead to the formation of higher chromium fluorides, such as chromium pentafluoride (CrF₅), or even damage to the nickel reactor. cdnsciencepub.com A moderate flow rate of fluorine gas is also crucial. cdnsciencepub.com An insufficient flow may result in incomplete reaction, while an excessively high flow rate can also contribute to the over-fluorination of the chromium precursor. cdnsciencepub.com

Pressure also plays a significant role, particularly in specialized synthesis environments. While atmospheric pressure is often sufficient for laboratory-scale preparations, higher pressures can be employed to drive the reaction towards the desired product and prevent the decomposition of higher fluorides. The optimization process involves a systematic investigation of these variables to identify the ideal conditions that maximize the yield and purity of this compound while minimizing the formation of byproducts. numberanalytics.com

Interactive Table: Parameters for Direct Fluorination of Chromium

ParameterRecommended RangeRationale
Temperature 300 - 350 °CBalances reaction rate with prevention of over-fluorination and reactor damage. cdnsciencepub.com
Fluorine Flow Rate ModerateEnsures complete reaction without excessive exothermicity. cdnsciencepub.com
Precursor Purity HighRemoval of oxide impurities with hydrogen gas pre-treatment is recommended. cdnsciencepub.com

Indirect Synthetic Routes to this compound

In addition to direct fluorination, this compound can be prepared through indirect methods that involve the transformation of other chromium compounds.

Reactions Involving Chromium Oxide Fluorides

One indirect route to this compound involves the stepwise substitution of oxygen with fluorine in chromium oxides. For instance, the static fluorination of chromium(VI) oxide (CrO₃) can yield this compound. The reaction pathway is highly dependent on temperature and pressure. At moderate fluorine pressures (around 4 atm) and a temperature of approximately 120°C, the primary product is chromyl fluoride (CrO₂F₂). Increasing the temperature to around 140°C results in a mixture of CrO₂F₂ and chromium oxytetrafluoride (CrOF₄). Further increasing the temperature to about 200°C leads to the formation of increasing amounts of chromium pentafluoride (CrF₅), which is believed to occur through the stepwise substitution of oxygen by fluorine to form CrF₆, followed by thermal decomposition to CrF₅. It is proposed that at lower temperatures and higher fluorine pressures, this reaction could potentially yield this compound.

A refluxing mixture of bromine trifluoride (BrF₃) and bromine pentafluoride (BrF₅) can convert this compound into an oxyfluoride adduct, CrOF₃·0.25BrF₃. cdnsciencepub.com

High-Temperature and High-Pressure Synthetic Approaches

High-temperature and high-pressure conditions can be employed to synthesize this compound, particularly to obtain single crystals suitable for structural analysis. researchgate.net The original synthesis of chromium hexafluoride (CrF₆) involved the static fluorination of chromium powder under extreme conditions of 350 atm of fluorine at 400°C. While these conditions are aimed at producing the hexafluoride, they highlight the use of high pressure to favor the formation of higher oxidation state fluorides. It is plausible that carefully controlled high-pressure fluorination of chromium or its lower fluorides could be optimized for the production of this compound.

Specialized Synthesis Environments

The synthesis of this compound often requires specialized laboratory setups to handle the highly reactive and corrosive nature of the reagents and products.

All-glass vacuum systems are sometimes used for carrying out reactions, with specialized taps (B36270) to handle the reactive gases. cdnsciencepub.com For high-temperature fluorinations, reactors made of materials resistant to fluorine attack, such as nickel or Monel (a nickel-copper alloy), are essential. cdnsciencepub.com The preparation of this compound by direct fluorination of powdered chromium metal at 300-350°C is typically conducted in a nickel apparatus. cdnsciencepub.com

To prevent decomposition by atmospheric moisture, samples of this compound are often sealed in thin-walled capillaries. cdnsciencepub.com The transfer and storage of the final product are carried out under an inert atmosphere, such as nitrogen. cdnsciencepub.com

Electronic Structure and Spectroscopic Characterization of Chromium Tetrafluoride Systems

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within chromium tetrafluoride. These methods probe the vibrational modes of the molecule, which are determined by its geometry and the masses of its atoms.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must cause a change in the molecule's dipole moment.

Studies using matrix isolation techniques have been crucial for characterizing molecular CrF₄. wikipedia.orgnih.gov In these experiments, CrF₄ is trapped in an inert gas matrix, such as argon, at very low temperatures. wikipedia.org This method prevents molecular rotation and interaction between molecules, resulting in sharper and simpler spectra. nih.gov For molecular CrF₄ with tetrahedral (Td) symmetry, an intense IR absorption band has been identified at 784.3 cm⁻¹ in an argon matrix. rsc.org This band is assigned to the asymmetric stretching vibration (ν₃) of the Cr-F bonds, which is an IR-active mode for a tetrahedral molecule. In the solid state, CrF₄ is believed to have a polymeric structure with fluorine bridges, leading to more complex IR spectra. rsc.org

Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. For a molecule with a center of symmetry, IR and Raman active modes are mutually exclusive. However, for a tetrahedral molecule like CrF₄, which lacks a center of inversion, some modes can be active in both.

For a Td molecule, the vibrational modes are classified as A₁, E, and T₂. The symmetric stretching vibration (ν₁) of A₁ symmetry is only Raman active and typically produces a strong, polarized signal. The bending modes of E (ν₂) and T₂ (ν₄) symmetry, as well as the asymmetric stretching mode of T₂ (ν₃) symmetry, are also Raman active. The identification of molecular CrF₄ with Td symmetry implies that it will exhibit a characteristic Raman spectrum with these active modes. rsc.org While detailed Raman spectra for gaseous CrF₄ are not as commonly reported, the principles of group theory predict the number and symmetry of the expected Raman bands.

Table 2: Vibrational Modes of Tetrahedral CrF₄ (Td Symmetry)
ModeSymmetryDescriptionIR ActivityRaman Activity
ν₁A₁Symmetric StretchInactiveActive (polarized)
ν₂EBendingInactiveActive
ν₃T₂Asymmetric StretchActiveActive
ν₄T₂BendingActiveActive

Mentioned Compounds

Matrix Isolation Vibrational Spectroscopy

Matrix isolation is a powerful technique used to study reactive species like this compound (CrF₄) by trapping them in an inert solid matrix at low temperatures. This method prevents intermolecular reactions and allows for detailed spectroscopic analysis. The vibrational spectra of CrF₄, isolated in neon and argon matrices, have been investigated using Fourier Transform Infrared (FTIR) spectroscopy.

For the colorless, monomeric ⁵²CrF₄ isolated in a neon matrix, fundamental vibrations have been observed and assigned. scispace.com The molecule is understood to have tetrahedral (T_d) symmetry. The primary infrared-active fundamentals are the triply degenerate stretching mode (ν₃) and the triply degenerate bending mode (ν₄). scispace.com Isotopic shifts for different chromium isotopes have also been recorded, confirming the vibrational assignments. scispace.com

Key research findings from these matrix isolation studies are summarized below:

The ν₃ fundamental of ⁵²CrF₄ in a neon matrix is observed at 790.17 cm⁻¹. scispace.com

The ν₄ fundamental is found at 200.68 cm⁻¹. scispace.com

Several combination bands and overtones have also been identified, providing a more complete picture of the molecule's vibrational potential energy surface. scispace.com

Previous reports of an infrared band attributed to chromium hexafluoride (CrF₆) have been shown to be due to CrF₅, highlighting the importance of pure sample analysis. scispace.com

The following table details the observed vibrational frequencies for this compound isolated in a neon matrix.

Table 1: Vibrational Frequencies of Matrix-Isolated ⁵²CrF₄

Frequency (cm⁻¹) Assignment
790.17 ν₃ (F₂ symmetry)
200.68 ν₄ (F₂ symmetry)

Data sourced from Jacobs et al., 1992. scispace.com

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. For this compound, these studies provide crucial information about its electronic structure, particularly the nature of the frontier molecular orbitals.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The UV-Visible spectrum of this compound has been recorded for pure samples, providing insight into its electronic transitions. The observed bands are primarily assigned to ligand-to-metal charge-transfer (LMCT) transitions, which is typical for high-valent transition metal fluorides. scispace.com In these transitions, an electron is excited from a molecular orbital that is predominantly fluorine-based to one that is predominantly chromium-based.

A study of CrF₄ vapor reported strong absorption bands in the UV region. scispace.com These intense absorptions are characteristic of charge-transfer processes rather than the weaker d-d transitions.

Table 2: UV-Visible Absorption Bands of CrF₄ Vapor

Wavelength (nm) Wavenumber (cm⁻¹) Assignment
275 36,360 Charge-Transfer
218 45,870 Charge-Transfer

Data sourced from Jacobs et al., 1992. scispace.com

Photoluminescence (PL) and Pressure-Dependent Emission Studies (Cr³⁺-doped systems)

Photoluminescence is a phenomenon extensively studied in chromium chemistry, but it is overwhelmingly associated with the chromium(III) ion (Cr³⁺), which has a d³ electronic configuration. acs.orgacs.orgoptica.org The electronic structure of Cr³⁺ in an octahedral field gives rise to sharp emission lines (phosphorescence), famously exemplified by the R-lines of ruby (Cr³⁺-doped Al₂O₃). These properties have made Cr³⁺-doped materials, including fluorides like Cr:LiSAF, important for laser applications. optica.org

In contrast, molecular this compound contains chromium in the +4 oxidation state (Cr(IV)), which has a d² configuration. Photoluminescence is not a characteristic feature studied for molecular Cr(IV) compounds like CrF₄. The electronic relaxation pathways for such molecules are typically dominated by non-radiative processes. Therefore, discussions of photoluminescence and related pressure-dependent emission studies in chromium-fluoride systems almost exclusively refer to Cr³⁺ ions embedded within a fluoride (B91410) host lattice rather than the molecular compound CrF₄. acs.orgoptica.org

Interpretation of Tanabe-Sugano Diagrams for Cr(IV) and Related States

The electronic absorption spectra of d-block metal complexes are interpreted using tools like Tanabe-Sugano diagrams, which plot the energy of electronic states as a function of the ligand field splitting parameter (Δ or 10Dq). uwimona.edu.jmwikipedia.orglibretexts.org For chromium(IV), which has a d² electron configuration, the Tanabe-Sugano diagram is essential for assigning the observed d-d transitions.

In a tetrahedral or octahedral ligand field, the free-ion ³F ground state for a d² ion splits into ³A₂, ³T₂, and ³T₁ terms. The ³P free-ion excited state becomes a ³T₁ term. According to the Tanabe-Sugano diagram for a d² ion in an octahedral field, three spin-allowed electronic transitions are predicted from the ³T₁g ground state: libretexts.orguwimona.edu.jm

³T₁g → ³T₂g

³T₁g → ³T₁g(P)

³T₁g → ³A₂g

By comparing the ratios of the energies of absorption bands from an experimental spectrum to the theoretical transitions on the diagram, one can determine the ligand field splitting parameter (Δ) and the Racah parameter (B), which quantifies electron-electron repulsion. libretexts.org For Cr(IV), a tetrahedral geometry is common, and the corresponding d² Tanabe-Sugano diagram would be used, noting that Δ(tet) is roughly 4/9 of Δ(oct). wikipedia.org These diagrams provide a semi-quantitative framework for understanding the electronic structure and bonding in Cr(IV) complexes. uwimona.edu.jm

Magnetic Resonance Spectroscopy

Magnetic resonance techniques are employed to investigate species with unpaired electrons, providing detailed information about their electronic environment.

Electron Paramagnetic Resonance (EPR) Studies of Chromium(IV) Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org The chromium(IV) ion, with its d² electronic configuration, has a triplet (S=1) ground state and is therefore EPR active.

EPR studies on Cr(IV) species provide valuable data, primarily through the g-factor and hyperfine coupling constants. The g-factor is a tensor that reflects the local magnetic field experienced by the electron, and its anisotropy gives information about the symmetry of the metal center. wikipedia.orglibretexts.org

While specific EPR spectra for isolated molecular CrF₄ are not commonly reported due to its high reactivity, studies on related Cr(IV) complexes provide representative data. For instance, high-frequency and -field EPR investigations of pseudotetrahedral Cr(IV) siloxide complexes show g-values characteristic of a d² system. acs.org The analysis of these spectra helps to define the electronic ground state and the zero-field splitting parameters, which are crucial for understanding the magnetic properties of these compounds. The position of the EPR signal is dictated by the resonance condition hν = gβB, where h is Planck's constant, ν is the microwave frequency, β is the Bohr magneton, and B is the external magnetic field strength. libretexts.org

High-Frequency and High-Field EPR (HFEPR) for Zero-Field Splitting Determination

High-Frequency and High-Field Electron Paramagnetic Resonance (HFEPR) is a powerful spectroscopic technique for probing the electronic structure of paramagnetic species, particularly those with a non-Kramers integer spin system (S=1, 2, etc.) and a large zero-field splitting (ZFS). nationalmaglab.org For many such systems, the ZFS, which arises from the spin-orbit coupling and the lower-symmetry components of the ligand field, is often larger than the microwave energy quantum available in conventional X-band EPR spectrometers. fsu.edu HFEPR utilizes significantly higher microwave frequencies and magnetic fields, enabling the direct and precise measurement of ZFS parameters, which are crucial for understanding the geometry and magnetic properties of metal complexes. nationalmaglab.orgrsc.org

In the case of Cr(DTBMS)₄, conventional X-band EPR was insufficient due to a substantial ZFS. fsu.edu HFEPR studies, however, successfully characterized its electronic ground state. The investigation revealed the presence of three distinct but very similar triplet species in the solid state. The major component was characterized by a positive axial ZFS parameter (D) of +0.556 cm⁻¹. nih.gov The ability to resolve these slightly different species highlights the high resolution afforded by HFEPR. figshare.com Computational studies performed in conjunction with these experiments support an essentially tetrahedral geometry for CrF₄. fsu.edu The application of HFEPR is thus essential for systems where ZFS is too large for conventional EPR, providing a direct probe of the electronic structure and subtle geometric distortions. nationalmaglab.orgfsu.edu

HFEPR Spin Hamiltonian Parameters for Cr(DTBMS)₄ Species

SpeciesD (cm⁻¹)E (cm⁻¹)g_isoRelative Population (%)
A+0.5250.0001.97520
B (Major)+0.5560.0001.97560
C+0.5890.0001.97520

X-ray Based Spectroscopic Probes

X-ray based spectroscopic techniques are indispensable tools for investigating the elemental composition and electronic structure of materials. Techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) provide detailed chemical state information. uwo.canih.gov A related technique, performed in a transmission electron microscope, is Electron Energy-Loss Spectroscopy (EELS), which has a fine structure that can reveal detailed bonding and electronic information. globalsino.com

Energy Loss Near-Edge Structures (ELNES) for Valence and Site Geometry

Electron Energy-Loss Near-Edge Structure (ELNES) refers to the fine structure present on a core-loss ionization edge in an EELS spectrum, typically extending up to about 50 eV beyond the edge onset. globalsino.comjeol.com This structure results from the excitation of a core-level electron to unoccupied electronic states above the Fermi level. globalsino.com Consequently, ELNES spectra represent the local, angular-momentum-projected density of unoccupied states and are highly sensitive to the local chemical environment, including valence state, coordination number, and site geometry. globalsino.comresearchgate.net

For transition metal compounds like chromium oxides and fluorides, ELNES provides a powerful probe of the Cr electronic state. The analysis focuses on the fine structure of the metal L₂,₃ edges and the ligand K-edge (e.g., F K-edge for CrF₄). nih.gov The shape and energy position of the Cr L₂,₃ edges, which correspond to transitions from 2p core levels to unoccupied 3d states, are particularly sensitive to the oxidation state of the chromium ion. For instance, studies on various manganese and chromium oxides have demonstrated a clear chemical shift of the L-edge to higher energy losses with an increasing oxidation state. researchgate.netnih.gov

Furthermore, the detailed shape of the ELNES, including the intensity ratio of the L₃ to the L₂ peak and the presence of pre-peak features, can be used to fingerprint the coordination geometry of the absorbing atom. researchgate.net While specific ELNES data for CrF₄ is not detailed in the literature, the principles are well-established from studies on related materials like Cr₂O₃. nih.gov Theoretical calculations are often used in conjunction with experimental data to interpret the spectral features and confirm the electronic structure and geometry. aps.org

Principles of ELNES for Material Characterization

Spectral FeatureAssociated InformationExample Application
Edge Onset Energy (Chemical Shift)Oxidation (Valence) StateDistinguishing Cr(III) from Cr(VI) compounds. nih.gov
Peak Shape and Multiplet StructureCoordination Environment, Site Symmetry, Spin StateIdentifying octahedral vs. tetrahedral coordination in spinels. researchgate.net
Pre-Peak Featuresd-orbital occupancy, hybridizationProbing the empty 3d states in transition metal oxides. nih.gov
Ligand K-Edge StructureCovalency, Metal-Ligand HybridizationAnalyzing the O K-edge to understand Cr-O bonding. nih.gov

Theoretical and Computational Chemistry Approaches to Chromium Tetrafluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules like chromium tetrafluoride (CrF₄). This method offers a balance between computational cost and accuracy, making it suitable for studying transition metal compounds. DFT calculations are founded on the principle that the energy of a molecule can be determined from its electron density, a simpler quantity to compute than the complex many-electron wavefunction. mpg.de Various functionals, which are approximations of the exchange-correlation energy, are employed within DFT to model the intricate interactions between electrons. mpg.de These calculations provide valuable insights into the geometry, stability, and reactivity of CrF₄.

Prediction of Molecular Geometries and Vibrational Frequencies

DFT calculations have been instrumental in predicting the molecular structure of this compound. Theoretical studies suggest that CrF₄ adopts a tetrahedral geometry, which is a common arrangement for molecules with a central atom bonded to four substituents. ontosight.ai This tetrahedral structure is a result of the electronic configuration of the chromium atom and the strong electronegativity of the fluorine atoms. ontosight.ai

Vibrational frequencies, which correspond to the various modes of vibration within a molecule, can also be calculated using DFT. These calculated frequencies can be compared with experimental data, where available, to validate the accuracy of the computational model. nih.gov It is a common practice to apply scaling factors to the calculated harmonic vibrational frequencies to better match experimental values, as the theoretical calculations often systematically deviate from reality. nih.govnist.govnist.gov The choice of the density functional and basis set can influence the accuracy of these predictions. nih.govnih.gov

Table 1: Predicted Molecular Geometry of CrF₄

ParameterValue
Molecular ShapeTetrahedral
Bond Angle (F-Cr-F)~109.5°

Note: The bond angle is an idealized value for a perfect tetrahedral geometry.

Thermodynamic Stability Assessments of Chromium Fluorides

DFT calculations are also employed to assess the thermodynamic stability of chromium fluorides, including CrF₄. These calculations can determine properties such as binding energies, which indicate the strength of the chemical bonds within the molecule. nih.gov For instance, studies have shown that both CrF₅ and CrF₆ are stable with respect to the dissociation of a chromium-fluorine bond. nih.gov The stability of various chromium fluorides is a critical factor in understanding their potential for synthesis and their behavior in different chemical environments.

The thermodynamic behavior of chromium fluorides is particularly relevant in high-temperature applications, such as in molten salt reactors, where corrosion of materials containing chromium can lead to the formation of chromium fluorides. tudelft.nl Computational assessments of the thermodynamic stability of these compounds are crucial for predicting their behavior and developing strategies to mitigate corrosion. tudelft.nl

Computational Modeling of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways and the transition states that connect reactants to products.

Exploration of Reaction Pathways and Transition States

The exploration of reaction pathways involves mapping out the energetic landscape of a chemical transformation. nih.govmdpi.comnih.govyoutube.com For this compound, this could involve studying its synthesis from chromium and fluorine gas or its reactions with other substances. wikipedia.org Computational methods can identify intermediate species and transition states, which are high-energy structures that represent the bottleneck of a reaction. nih.govnih.govarxiv.orgmontclair.eduresearcher.life

Understanding the transition states is key to predicting the rate of a reaction. The energy difference between the reactants and the transition state, known as the activation energy, determines how fast the reaction will proceed. By modeling these aspects, computational chemistry provides invaluable insights into the reactivity of this compound and can guide the design of new synthetic routes or applications. nih.gov

Multi-State Electronic Structure Analysis (e.g., for CrF₂ analogues)

The complex electronic nature of transition metals, particularly the chromium d-shell, necessitates sophisticated theoretical approaches that can accurately account for multiple, often closely-lying, electronic states. The bonding in chromium compounds is notoriously complex, a fact exemplified by the chromium dimer (Cr₂), which is often described as a grand challenge for quantum chemistry. arxiv.org Its unusual potential energy curve and formal sextuple bond have puzzled scientists for decades, requiring advanced ab initio simulations to achieve agreement with experimental data. arxiv.org

For chromium halides, the analysis of electronic structure often requires methods beyond standard Density Functional Theory (DFT). aps.org For instance, studies on chromium trihalides (CrCl₃, CrBr₃, CrI₃) show that methods like the quasiparticle self-consistent GW approximation are needed to correctly describe the valence band structures, revealing the highly correlated nature of the systems. aps.org The degree of electron correlation and hybridization between the chromium d-orbitals and the halogen p-orbitals varies significantly with the halide. aps.org

Quantum Chemical Theory (QCT) for Spectroscopic Parameter Derivations

Quantum chemical theory is a powerful tool for deriving spectroscopic parameters, providing insights that complement and guide experimental work. For this compound, Density Functional Theory (DFT) has been successfully applied to determine its molecular structure and vibrational frequencies. nih.govacs.org

Computational studies using the Local Density Approximation (LDA) have been performed to optimize the geometry of CrF₄. nih.gov These calculations yield a tetrahedral structure with a Cr-F bond distance of 1.704 Å, which shows excellent agreement with the experimental value of 1.706(2) Å determined from gas-phase electron diffraction. acs.org The ground state of this d² molecule is identified as ³A₂. acs.org

The same theoretical methods have been used to calculate the vibrational wavenumbers for CrF₄. The results are in close agreement with experimental data obtained from infrared (IR) spectroscopy. acs.org Notably, the calculations accurately reproduce the position of the IR-inactive mode ν₁, which was experimentally deduced from a combination band, and predict the ν₂ band, which had not been experimentally observed but was expected to be below 200 cm⁻¹. acs.org Matrix isolation studies have also been used to identify molecular CrF₄ in its tetrahedral (Td) form, characterized by an intense IR band at 784.3 cm⁻¹ in an argon matrix. rsc.org

The table below summarizes the theoretical and experimental vibrational frequencies for this compound.

Vibrational ModeSymmetryCalculated Wavenumber (cm⁻¹) acs.orgExperimental Wavenumber (cm⁻¹) acs.org
ν₁a₁717717
ν₂e179<200 (estimated)
ν₃t₂791789
ν₄t₂208208

Chemical Reactivity and Inorganic Transformations of Chromium Tetrafluoride

Hydrolysis and Sensitivity to Moisture

Chromium tetrafluoride (CrF₄) is a highly reactive compound, particularly in the presence of water or atmospheric moisture. cdnsciencepub.comwikipedia.org As a solid, it is described as a very dark greenish-black substance. cdnsciencepub.com When exposed to the atmosphere, it quickly develops a brown coating, which is indicative of hydrolysis. cdnsciencepub.com This reaction is rapid and pronounced when CrF₄ comes into direct contact with water. cdnsciencepub.comwikipedia.org The hydrolysis reaction results in the formation of chromium dioxide (CrO₂) and hydrogen fluoride (B91410) (HF), as described by the following equation:

CrF₄ + 2H₂O → CrO₂ + 4HF wikipedia.org

This sensitivity necessitates that CrF₄ be handled and stored under anhydrous conditions, typically in a vacuum or under a dry, inert atmosphere, to prevent its decomposition. cdnsciencepub.com

Reactions with Halogen Fluorides and Related Oxidizing/Fluorinating Agents

This compound exhibits a surprising degree of inertness toward several halogen fluorides at ordinary temperatures. cdnsciencepub.comcdnsciencepub.com However, under more forceful conditions, it undergoes both reduction and conversion to oxyfluoride species. cdnsciencepub.com

At room temperature or even at their respective boiling points, this compound does not react with chlorine trifluoride (ClF₃), bromine pentafluoride (BrF₅), or iodine pentafluoride (IF₅). cdnsciencepub.com In these instances, the CrF₄ is recovered unchanged. cdnsciencepub.com However, reactivity is observed with other fluorinating agents under more specific conditions. In boiling bromine trifluoride (BrF₃) or selenium tetrafluoride (SeF₄), this compound is reduced to lower chromium fluorides. cdnsciencepub.comcdnsciencepub.com This indicates that under thermal stress, these halogen fluorides can induce a redox reaction where Cr(IV) is reduced.

The formation of chromium oxide fluorides from this compound has been observed in reactions involving mixtures of halogen fluorides. When CrF₄ is treated with a refluxing mixture of bromine trifluoride (BrF₃) and bromine pentafluoride (BrF₅), it is converted into a chromium oxyfluoride adduct. cdnsciencepub.com The resulting product has the approximate composition CrOF₃·0.25BrF₃. cdnsciencepub.comcdnsciencepub.com Attempts to remove the solvating halogen fluoride completely to isolate pure CrOF₃ were unsuccessful, leading instead to the formation of lower fluorides of chromium. cdnsciencepub.com

Reactions of CrF₄ with Halogen Fluorides

ReagentConditionsProduct(s)Reference
Chlorine trifluoride (ClF₃)Room temperature or boiling pointNo reaction cdnsciencepub.com
Bromine pentafluoride (BrF₅)Room temperature or boiling pointNo reaction cdnsciencepub.com
Iodine pentafluoride (IF₅)Room temperature or boiling pointNo reaction cdnsciencepub.com
Bromine trifluoride (BrF₃)BoilingLower chromium fluorides cdnsciencepub.comcdnsciencepub.com
Selenium tetrafluoride (SeF₄)BoilingLower chromium fluorides cdnsciencepub.comcdnsciencepub.com
Bromine trifluoride (BrF₃) + Bromine pentafluoride (BrF₅)Refluxing mixtureCrOF₃·0.25BrF₃ cdnsciencepub.com

Oxidative Fluorination Reactions (e.g., with XeF₆)

While direct studies on the oxidative fluorination of this compound with powerful agents like xenon hexafluoride (XeF₆) are not extensively detailed, reactions involving the closely related chromium(VI) oxide tetrafluoride (CrOF₄) provide significant insight into the potential pathways. Xenon hexafluoride is a strong fluorinating agent capable of both fluoride transfer and oxidation. wikipedia.org

Research on the reactions between chromium(VI) oxide tetrafluoride and xenon hexafluoride demonstrates the generation of various complex chromium anions where chromium exists in high oxidation states. nih.govepa.gov Molten mixtures of XeF₆ and CrOF₄ react to form salts containing complex cations derived from xenon fluoride, such as [XeF₅]⁺ and [Xe₂F₁₁]⁺, and anions of chromium in reduced oxidation states. nih.govepa.gov

The products formed are dependent on the reaction conditions and stoichiometry. These reactions yield salts containing known anions like [CrVOF₅]²⁻ and [CrIVF₆]²⁻, as well as the novel dimeric anion [CrV₂O₂F₈]²⁻. nih.govepa.gov For instance, molten mixtures can produce complex salts such as [XeF₅]₂[CrIVF₆]·2CrVIOF₄ and [XeF₅]₂[CrV₂O₂F₈]. nih.gov These findings illustrate that oxidative fluorination systems involving chromium fluorides and XeF₆ are a viable route to producing a variety of high-oxidation state chromium fluoro- and oxyfluoroanions. nih.govepa.gov

Anions Generated from CrOF₄ and XeF₆ Reactions

Chromium AnionChromium Oxidation StateExample SaltReference
[CrIVF₆]²⁻+4[Xe₂F₁₁]₂[CrIVF₆] nih.govepa.gov
[CrVOF₅]²⁻+5[XeF₅][Xe₂F₁₁][CrVOF₅]·2CrVIOF₄ nih.govepa.gov
[CrV₂O₂F₈]²⁻+5[XeF₅]₂[CrV₂O₂F₈] nih.govepa.gov
[CrVIOF₅]⁻+6[Xe₂F₁₁][CrVIOF₅] (as intermediate) nih.govepa.gov

The reaction pathways in the XeF₆/CrOF₄ system are fundamentally governed by redox transformations. nih.govepa.gov The initial chromium reactant, CrOF₄, contains chromium in the +6 oxidation state. wikipedia.orgrsc.org The reactions proceed via the elimination of fluorine gas (F₂) and the reduction of Cr(VI) to Cr(V) and Cr(IV). chemrxiv.org This reduction of chromium is coupled with the oxidation and rearrangement of xenon hexafluoride to form stable polyatomic cations like [XeF₅]⁺ and [Xe₂F₁₁]⁺. nih.govepa.gov

Ligand Exchange and Adduct Formation Reactions of this compound

This compound (CrF₄) is a powerful Lewis acid, a characteristic driven by the high positive charge density on the chromium(IV) center and the electron-withdrawing nature of the fluoride ligands. This pronounced electrophilicity governs its reactivity, making it a strong acceptor of electron pairs from Lewis bases. Its reactivity in this regard is most prominently demonstrated through its interactions with fluoride ion donors and its anticipated reactions with neutral ligands, leading to the formation of adducts and complex anions.

A primary mode of reactivity for this compound involves its capacity to accept fluoride ions (F⁻), thereby forming complex fluoroanions. This behavior is characteristic of strong Lewis acidic metal fluorides. Research involving the reactions of xenon hexafluoride (XeF₆) with chromium(V) fluoride (CrF₅) has provided indirect but significant evidence of CrF₄'s ability to form stable adducts. In a reaction that proceeds via reduction of the chromium center, the formation of the [CrF₅]⁻ anion is observed. The reaction is as follows:

XeF₆ + CrF₅ → [XeF₅]⁺[CrF₅]⁻

This reaction demonstrates the formation of a stable chromium(IV) fluoroanion, [CrF₅]⁻, which is the adduct of CrF₄ and a fluoride ion. While the starting chromium fluoride is in the +5 oxidation state, the product contains chromium in the +4 state, indicating a redox process has occurred alongside the fluoride transfer. This highlights the thermodynamic stability of the [CrF₅]⁻ anion and, by extension, the strong Lewis acidic nature of its neutral precursor, CrF₄.

Further underscoring its fluoride ion acceptor strength, CrF₄ can also react with fluoride ion sources to form the hexacoordinate dianion, [CrF₆]²⁻. The formation of such complex anions is a hallmark of the Lewis acidity of metal tetrafluorides.

While direct, structurally characterized examples of this compound forming adducts with neutral Lewis bases such as ethers, amines, or nitriles are not extensively reported in the literature, its reactivity can be inferred from its established Lewis acidity and by comparison with other metal tetrafluorides. It is anticipated that CrF₄ will react with neutral donor ligands (L) to form adducts of the general formula CrF₄Lₙ, where 'n' is typically 1 or 2. These reactions would involve the donation of a lone pair of electrons from the heteroatom (e.g., oxygen in ethers, nitrogen in amines and nitriles) to the chromium center.

For instance, with a monodentate ligand like acetonitrile (B52724) (CH₃CN), the formation of a 1:2 adduct would be expected, leading to a likely octahedral geometry around the chromium center:

CrF₄ + 2 CH₃CN → CrF₄(NCCH₃)₂

Similarly, reactions with bidentate ligands such as 1,2-dimethoxyethane (B42094) (dme) would be expected to form 1:1 adducts:

CrF₄ + dme → CrF₄(dme)

These reactions represent the formation of coordination complexes where the this compound unit acts as the acceptor and the neutral organic molecule as the donor. The stability and isolation of such adducts would be contingent on the reaction conditions and the strength of the Lewis base. The high reactivity of CrF₄ suggests that such reactions could be vigorous and may require careful control of stoichiometry and temperature to avoid side reactions.

The following table summarizes the known and anticipated adduct formation reactions of this compound.

Reactant 1Reactant 2 (Lewis Base)Product (Adduct/Complex)Reaction TypeNotes
CrF₄F⁻ (from XeF₅⁺)[CrF₅]⁻Anionic Adduct FormationObserved in the reaction of XeF₆ with CrF₅.
CrF₄2 F⁻[CrF₆]²⁻Anionic Adduct FormationFormation of the hexacoordinate complex.
CrF₄2 CH₃CN (Acetonitrile)CrF₄(NCCH₃)₂Neutral Adduct Formation (Anticipated)Expected to form a six-coordinate complex.
CrF₄2 (C₂H₅)₂O (Diethyl Ether)CrF₄(O(C₂H₅)₂)₂Neutral Adduct Formation (Anticipated)Hypothetical adduct with a common ether solvent.
CrF₄1,2-dimethoxyethane (dme)CrF₄(dme)Chelate Adduct Formation (Anticipated)Expected 1:1 adduct with a bidentate ligand.

Advanced Research Applications and Prospects in Chromium Tetrafluoride Chemistry

Catalytic Activity and Mechanism Elucidation

The catalytic potential of chromium compounds, particularly fluorides, is a growing area of investigation. While data specifically on CrF₄ is limited, its properties can be contextualized within the broader field of chromium-based catalysis.

Role in Organic Reaction Catalysis (General Chromium Fluoride (B91410) Context)

Transition metal-catalyzed reactions are crucial for the synthesis of organofluorine compounds, which are vital in pharmaceuticals, agrochemicals, and materials science. nih.govnih.govrsc.org Fluorination can enhance properties like metabolic stability and biological activity. rsc.org Chromium fluorides, such as chromium(III) fluoride (CrF₃), are known to catalyze the fluorination of chlorocarbons using hydrogen fluoride (HF). wikipedia.orgwikipedia.org This process is significant for the industrial production of hydrofluorocarbons (HFCs), which are used as refrigerants. wikipedia.org

The general mechanism for such reactions often involves the activation of a C-Cl bond by the Lewis acidic chromium center, followed by a halogen exchange with a fluoride ion from the catalyst or the fluorinating agent. acs.org Chromium oxide is a primary catalyst for the gas-phase synthesis of fluorinated hydrocarbons. alfachemic.com The effectiveness of chromium-based catalysts in these fluorine exchange reactions highlights the potential for other chromium fluorides, including the highly reactive CrF₄, to exhibit catalytic activity. acs.org The development of transition-metal-catalyzed fluorination represents a key topic in modern fluorine chemistry, aiming to create more selective and efficient methods for C-F bond formation. nih.govbeilstein-journals.orgnih.gov

Heterogeneous Catalysis involving Cr(IV) Sites

Heterogeneous catalysis, where the catalyst and reactants are in different phases, is advantageous for industrial processes due to the ease of catalyst separation and continuous production capabilities. nih.govyoutube.com Typically, this involves a solid catalyst and liquid or gaseous reactants. youtube.comyoutube.com The active sites are immobilized on a solid support, which is often porous to maximize the surface area. nih.gov

Chromium tetrafluoride is a solid at room temperature, making it a candidate for use as a heterogeneous catalyst. ontosight.aiwikipedia.org While specific applications of CrF₄ as a heterogeneous catalyst are still largely exploratory, research into related systems provides insight. For instance, in chlorine/fluorine exchange reactions, the catalytically active species on the surface of chromium-based catalysts are often identified as chromium oxyfluorides (CrOₓFᵧ). acs.org This suggests that a Cr(IV) fluoride surface could be highly active. The high Lewis acidity expected for a Cr(IV) center could facilitate the activation of substrates in various organic transformations. The main challenge in heterogeneous catalysis is understanding the nature and population of the active sites, which are often not homogeneous. acs.org Creating well-defined single-site catalysts, potentially using surface organometallic chemistry to graft Cr(IV) species onto a support, could lead to more predictable and efficient catalytic systems. acs.org

Development of Advanced Materials with Tuned Electronic and Optical Properties

The unique electronic configuration of transition metal compounds like this compound makes them attractive for the development of advanced materials with specific electronic and optical functionalities.

Infrared Emitting Phosphors (Cr³⁺-doped systems as analogues)

Near-infrared (NIR) emitting phosphors are crucial for applications such as night vision, biomedical imaging, and sensing. nih.govlight-am.com Chromium(III) (Cr³⁺)-doped materials are particularly prominent in this field. nih.gov When incorporated into a host crystal lattice, Cr³⁺ ions can emit broadband NIR radiation upon excitation. nih.gov

For example, LiAlO₂:Cr³⁺ phosphors exhibit a broad NIR emission from 650-900 nm and show excellent thermal stability, making them suitable for high-power NIR light-emitting diodes (pc-LEDs). nih.gov Similarly, a Li₂Mg₃SnO₆:Cr³⁺ phosphor, when combined with a blue LED, can produce NIR radiation with high efficiency. nih.gov The performance of these phosphors is highly dependent on the host material, which influences the crystal field around the Cr³⁺ ion and thus its emission properties. nih.govnih.gov

By analogy, doping host materials with chromium(IV) could lead to novel phosphors with distinct optical properties. The different electronic configuration of Cr⁴⁺ (d²) compared to Cr³⁺ (d³) would result in different energy level structures and, consequently, different emission wavelengths and characteristics. The study of Cr³⁺-doped systems provides a foundational framework for exploring the potential of Cr⁴⁺-doped materials, including those based on or analogous to this compound, for new infrared emitters.

Table 1: Comparison of Cr³⁺-doped NIR Phosphor Systems

Phosphor SystemHost MaterialExcitation Wavelength (nm)Emission Range (nm)Key Application
LiAlO₂:Cr³⁺Lithium Aluminate405650-900Night Vision, Bioimaging nih.gov
Li₂Mg₃SnO₆:Cr³⁺Lithium Magnesium Stannate455 (Blue LED Chip)Near-InfraredNIR pc-LEDs nih.gov

Explorations in Semiconductor Chemistry

Transition metals are often used as dopants to modify the electronic properties of semiconductors. taylorfrancis.com Chromium, when introduced into a semiconductor lattice, can act as a deep-level impurity, creating energy levels within the band gap that can trap or donate charge carriers. taylorfrancis.comaip.org In II-VI compound semiconductors, chromium is believed to be substitutional on the cation site, typically in the Cr²⁺(d⁴) state, but can also exist as Cr¹⁺(d⁵) or Cr³⁺(d³). taylorfrancis.com

Doping lead telluride-based alloys with chromium has been shown to reduce the hole concentration and can even convert the material from p-type to n-type conductivity. aip.org This effect is attributed to the creation of a chromium resonance level that stabilizes the Fermi level. aip.org

The introduction of CrF₄ or Cr(IV) ions into semiconductor materials is a largely unexplored area. The higher oxidation state and different electronic configuration of Cr(IV) would be expected to introduce different electronic states compared to the more commonly studied Cr(II) and Cr(III) dopants. This could lead to new diluted magnetic semiconductors or materials with tailored band gaps and charge transport properties. Compound semiconductors, which are composed of two or more elements, offer a wide range of possibilities for creating new materials by incorporating elements like chromium. wikipedia.org

Fundamental Contributions to Transition Metal Fluoride Chemistry

The study of this compound contributes significantly to the fundamental understanding of transition metal fluoride chemistry. This field is challenging due to the high electronegativity and reactivity of fluorine, which leads to strong metal-fluorine bonds and unique chemical structures. rsc.org

CrF₄ is an example of a binary fluoride where the transition metal is in a relatively high +4 oxidation state. ontosight.aiwikipedia.org Its synthesis, which involves the direct fluorination of chromium metal or chromium(III) chloride at high temperatures (350-500 °C), is characteristic of the demanding conditions often required to prepare high-valent metal fluorides. wikipedia.org

The reactivity of CrF₄, particularly its rapid hydrolysis in the presence of moisture to form chromium dioxide (CrO₂) and hydrogen fluoride (HF), underscores the high affinity of chromium for both fluorine and oxygen and the instability of such high-valent fluorides in aqueous environments. wikipedia.org The study of its structure and bonding provides valuable data for theoretical models that aim to predict the properties of other transition metal fluorides. ontosight.ai Understanding the chemistry of compounds like CrF₄ is crucial for advancing technologies that rely on metal fluorides, from catalysis to materials for energy storage, such as cathodes in lithium-ion batteries. acs.orgmaterialsfutures.org

Future Directions in Synthetic Strategies and Material Design

The exploration of this compound (CrF₄) and related chromium fluorides is paving the way for novel synthetic methodologies and the design of new materials with unique properties. Future advancements are centered on controlling the high reactivity of these compounds to direct their formation into specific structures and compositions.

The inherent reactivity of chromium in the presence of fluorine can be harnessed within controlled environments, such as plasma, to fabricate new materials. In plasma etching processes involving fluorocarbon gases like CF₄, the exposure of chromium-containing surfaces to the fluorine plasma leads to the formation of a chromium fluoride layer. google.com This layer is notably non-volatile at typical etching temperatures, a property that effectively passivates the surface and prevents further etching. google.com This phenomenon, while a challenge in semiconductor manufacturing, demonstrates a method of controllably forming a stable chromium fluoride film.

Future synthetic strategies could leverage this reactivity by employing plasma deposition techniques. By carefully controlling plasma parameters such as gas composition (e.g., Ar/F₂ mixtures), pressure, and substrate temperature, it may be possible to deposit thin films of chromium fluorides, including CrF₄. Such techniques offer a pathway to creating uniform coatings with tailored thicknesses and properties, which is difficult to achieve through traditional high-temperature gas-phase reactions. The challenge lies in managing the formation of mixed-valence chromium fluorides or chromium oxyfluorides, requiring a deep understanding of the plasma-surface interactions. The use of plasma spraying is another avenue, which has been explored for materials like chromium carbides, suggesting its potential adaptation for fluoride compounds. astr.ro

Bridging Molecular and Solid-State Chromium Fluoride Chemistry

A significant frontier in chromium fluoride chemistry is the connection between its molecular and solid-state forms. Solid-state chromium fluorides typically exist as extended lattice structures. For instance, chromium difluoride (CrF₂) adopts a distorted rutile structure, while chromium trifluoride (CrF₃) has a rhombohedral crystal structure where Cr(III) centers are in an octahedral geometry. wikipedia.orgwikipedia.org this compound in the solid state is believed to have a structure where CrF₆ octahedra are linked, although it is highly reactive and difficult to characterize.

In contrast, molecular chromium fluoride chemistry involves discrete, isolable molecules or complex ions. While simple, neutral molecular CrF₄ is not a common subject of study due to its high reactivity, related molecular species provide insight into the bonding and properties of chromium-fluorine bonds in a non-lattice environment. Examples include complex anions like [CrF₆]³⁻, which forms part of the structure of compounds like ammonium (B1175870) hexafluorochromate(III). wikipedia.org The study of such complexes, often in solution or as salts with large counter-ions, allows for detailed spectroscopic and magnetic characterization of the chromium center's electronic structure.

Bridging these two domains involves synthesizing molecular precursors that can be controllably converted into solid-state materials. For example, a well-defined molecular chromium fluoride complex could potentially be used in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to grow highly pure, crystalline thin films of solid-state chromium fluorides. This approach offers precise control over the final material's structure and properties, a significant advancement over bulk synthesis methods. Understanding the transition from a discrete molecule with a specific coordination environment to an extended solid-state lattice is a fundamental challenge that holds the key to designing advanced materials for applications in catalysis, electronics, and more.

Properties of Chromium Fluorides

Below is a data table summarizing key properties of various chromium fluoride compounds.

Compound NameFormulaMolar Mass (g/mol)AppearanceMelting Point (°C)Boiling Point (°C)Crystal Structure
Chromium(II) fluorideCrF₂89.99Blue-green iridescent solid894>1300Monoclinic (distorted rutile)
Chromium(III) fluorideCrF₃108.99Green crystalline solid1100 (sublimes)N/ARhombohedral
Chromium(IV) fluorideCrF₄127.99Green crystals, amorphous brown beads277~400Tetrahedral (molecular geometry)

Q & A

Q. What are the established synthesis methods for chromium tetrafluoride (CrF₄), and how can purity be optimized?

CrF₄ is typically synthesized via direct fluorination of chromium metal or chromium(III) fluoride (CrF₃) using fluorine gas (F₂) at elevated temperatures (300–400°C). To optimize purity, ensure strict control of reaction stoichiometry and use inert atmospheres to prevent contamination by moisture or oxygen. Post-synthesis purification via vacuum sublimation (≥200°C) can isolate CrF₄ from unreacted precursors .

  • Key parameters:
ParameterOptimal Range
Temperature300–400°C
Fluorine Pressure1–2 atm
Reaction Time12–24 hrs

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing CrF₄?

  • X-ray Diffraction (XRD) : Resolves crystal structure (e.g., monoclinic vs. tetragonal phases) and lattice parameters.
  • Raman/IR Spectroscopy : Identifies Cr–F vibrational modes (e.g., ν(Cr–F) at ~600–700 cm⁻¹).
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states (Cr⁴⁺: ~578–580 eV binding energy). Always cross-validate with elemental analysis (e.g., combustion analysis for F content) to ensure stoichiometric accuracy .

Q. How does CrF₄ behave under varying thermal conditions?

CrF₄ exhibits thermal instability above 400°C, decomposing to CrF₃ and F₂ gas. Thermogravimetric analysis (TGA) under inert atmosphere reveals mass loss corresponding to F₂ evolution. Differential scanning calorimetry (DSC) can identify phase transitions (e.g., exothermic decomposition at ~420°C) .

Advanced Research Questions

Q. How can conflicting thermodynamic data for CrF₄ (e.g., ΔfG° values) be resolved?

Discrepancies in reported Gibbs free energy of formation (ΔfG°) often arise from impurities or non-equilibrium conditions. To resolve contradictions:

  • Use high-purity samples (≥99.9%) and replicate measurements via calorimetry.
  • Compare computational models (e.g., DFT calculations) with experimental data to identify outliers.
  • Reference studies that explicitly report experimental conditions (e.g., pressure, temperature gradients) .

Q. What mechanistic insights explain CrF₄’s reactivity with xenon hexafluoride (XeF₆)?

CrF₄ reacts with XeF₆ to form salts like [XeF₅][CrOF₅] via stepwise pathways (eqs 4a–4c):

  • Step 1 : XeF₆ + CrF₄ → [XeF₅]⁺[CrF₅]⁻
  • Step 2 : Further fluorination yields [Xe₂F₁₁]⁺[CrF₅]⁻. Isotopic labeling (e.g., ¹⁸O in CrOF₄) and kinetic studies (stopped-flow UV-Vis) can elucidate intermediates and rate constants .

Q. What strategies mitigate challenges in studying CrF₄’s redox behavior in aqueous vs. non-aqueous systems?

  • Aqueous Systems : CrF₄ hydrolyzes rapidly to Cr³⁺ and HF. Use buffered acidic solutions (pH < 2) with inert electrolytes (e.g., NaClO₄) to stabilize transient species.
  • Non-Aqueous Systems : Conduct cyclic voltammetry in anhydrous HF or ionic liquids (e.g., [BMIM][PF₆]) to observe redox couples (Cr⁴⁺/Cr³⁺ at ~1.2 V vs. SHE) .

Data Contradiction Analysis

Q. Why do studies report divergent magnetic properties for CrF₄?

Magnetic susceptibility (χ) variations (e.g., paramagnetic vs. diamagnetic behavior) may stem from:

  • Sample Purity : Oxygen contamination induces Cr³⁺ impurities, altering magnetic moments.
  • Crystal Field Effects : Ligand geometry (e.g., octahedral vs. tetrahedral) splits d-orbitals differently. Address discrepancies by synthesizing phase-pure samples and using SQUID magnetometry with field-cooled/zero-field-cooled protocols .

Methodological Resources

Table 1 : Critical Physical Properties of CrF₄

PropertyValueSource
CAS No.10049-11-3
Molecular Weight127.99 g/mol
Melting PointDecomposes at ~400°C
Density3.12 g/cm³ (calc.)

Table 2 : Thermodynamic Data for CrF₄

ParameterValueUncertaintyMethod
ΔfH° (gas)-950 kJ/mol±15 kJ/molCalorimetry
S° (solid)120 J/mol·K±5 J/mol·KDSC

Q. Guidelines for Replication :

  • Follow journal protocols for experimental rigor (e.g., Beilstein Journal’s reproducibility standards) .
  • Archive raw data (spectra, crystallographic files) in supplementary materials with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.